molecular formula C9H11N3 B068710 4,7-dimethyl-3H-benzimidazol-5-amine CAS No. 170918-30-6

4,7-dimethyl-3H-benzimidazol-5-amine

Cat. No.: B068710
CAS No.: 170918-30-6
M. Wt: 161.2 g/mol
InChI Key: XIFHBXQZZCGMHU-UHFFFAOYSA-N
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Description

4,7-dimethyl-3H-benzimidazol-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

170918-30-6

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4,7-dimethyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

XIFHBXQZZCGMHU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1N=CN2)C)N

Canonical SMILES

CC1=CC(=C(C2=C1N=CN2)C)N

Synonyms

1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4,7-dibromo-5-aminobenzimidazole (1.5 g, 5.1 mmol) in 10 ml of DMF was transferred into pressure bottle under Ar2. To the solution was added tetramethyltin (3.6 ml, 20 mmol) and bis(triphenylphosphine)palladium(II) chloride (200 mg). The resulting reaction mixture was stirred at 140° C. for 24 h and concentrated in vacuo, yielding a dark oil which was subjected to column chromatography (40% EtOAC/CHCl3) to yield 0.34 g (1.5 mmol, 29%) of the desired product as well as 0.75 g of 4,7-dimethyl-5-aminobenzimidazole.
Name
4,7-dibromo-5-aminobenzimidazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4,7-dimethyl-5-nitrobenzimidazole (1.17 g) in methanol (150 mL) is added Pd/C (10%, 0.16 g) and ammonium formate (1.31 g). The mixture is stirred at room temperature overnight, then filtered on Celite, with methanol wash of the solids. The filtrate is rotary evaporated and the residue partitioned between water and ethyl acetate. The organic layer is washed with saturated ammonium chloride, dried over magnesium sulfate, filtered and rotary evaporated to afford 5-amino-4,7-dimethylbenzimidazole as a foamy reddish solid.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4,7-dibromo-5-aminobenzimidazole (1.5 g, 5.1 mmol) in 10 ml of DMF was transferred into pressure bottle under Ar2. To the solution was added tetramethyltin (3.6 ml, 20 mmol) and bis(triphenylphosphine)palladium(II) chloride (200 mg). The resulting reaction mixture was stirred at 140° C. for 24 h and concentrated in vacuo, yielding a dark oil which was subjected to column chromatography (40% EtOAC/CHCl3) to yield 0.34 g (1.5 mmol, 290%) of the desired product as well as 0.75 g of 4,7-dimethyl-5-aminobenzimidazole.
Name
4,7-dibromo-5-aminobenzimidazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
290%

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